What is the chemical structure of alpha-cyano-3,4-dimethoxycinnamic acid
What is the chemical structure of alpha-cyano-3,4-dimethoxycinnamic acid
Whitepaper: Structural and Mechanistic Profiling of α-Cyano-3,4-dimethoxycinnamic Acid
Executive Summary
As drug development and analytical mass spectrometry demand increasingly specialized molecular tools, the rational design of small-molecule building blocks has become paramount. α-Cyano-3,4-dimethoxycinnamic acid (CAS: 86213-20-9), also known as 2-cyano-3-(3,4-dimethoxyphenyl)acrylic acid, represents a highly versatile scaffold. Characterized by an electron-withdrawing α-cyano group paired with electron-donating methoxy substituents, this compound serves a dual purpose in modern biochemistry: it acts as a critical intermediate in the synthesis of Tyrphostin-class tyrosine kinase inhibitors and functions as a tunable matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
This technical guide deconstructs the structural biology, physicochemical properties, and validated experimental workflows associated with α-cyano-3,4-dimethoxycinnamic acid, providing application scientists with a causality-driven framework for its utilization.
Chemical Structure & Physicochemical Properties
The utility of α-cyano-3,4-dimethoxycinnamic acid is entirely dictated by its "push-pull" electronic configuration. The molecule features a conjugated cinnamic acid backbone. At the α-position, the strongly electron-withdrawing cyano (–C≡N) group lowers the pKa of the adjacent carboxylic acid and increases the electrophilicity of the β-carbon. Conversely, the 3,4-dimethoxy groups on the phenyl ring act as electron donors via resonance, stabilizing the conjugated system and shifting the UV absorption maximum.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
|---|---|---|
| Chemical Name | α-Cyano-3,4-dimethoxycinnamic acid | Defines the substitution pattern on the cinnamate core. |
| CAS Number | 86213-20-9 | Standardized registry identification[1]. |
| Molecular Formula | C₁₂H₁₁NO₄ | Balances the hydrophobic phenyl ring with polar termini. |
| Molecular Weight | 233.22 g/mol | Optimal low-mass range for small-molecule inhibitors. |
| SMILES | COC1=C(OC)C=C(C=C(C#N)C(=O)O)C=C1 | Confirms the (E)-stereochemistry preference[2]. |
| UV Absorbance (λmax) | ~340–350 nm | Aligns with standard N₂ (337 nm) and Nd:YAG (355 nm) lasers. |
Structural Biology & Mechanistic Causality
Understanding the causality behind the molecule's behavior is critical for both drug design and analytical chemistry.
As a Kinase Inhibitor Scaffold (Tyrphostins)
Tyrphostins (tyrosine phosphorylation inhibitors) were originally modeled as bioisosteres of erbstatin and tyrosine[3]. The α-cyanocinnamide core mimics the transition state of the tyrosine substrate. The 3,4-dimethoxy substitution is a strategic modification: while 3,4-dihydroxy analogs (like Tyrphostin AG 10) are potent, they are highly susceptible to auto-oxidation into reactive quinones. The 3,4-dimethoxy groups prevent this oxidation, increasing metabolic stability while still occupying the hydrophobic specificity pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain. The cyano group simultaneously engages in critical hydrogen bonding with the hinge region of the ATP-binding site.
As a MALDI-TOF Matrix
In MALDI-TOF MS, the "gold standard" matrix is α-cyano-4-hydroxycinnamic acid (CHCA). However, CHCA is a "hot" matrix, often causing in-source decay (fragmentation) of labile analytes like phosphopeptides. By replacing the 4-hydroxy group with 3,4-dimethoxy groups, the proton transfer dynamics and crystallization thermodynamics are fundamentally altered. Rational design of the α-cyanocinnamic acid core (such as the 4-chloro or dimethoxy derivatives) yields "cooler" matrices that provide more uniform sequence coverage and preserve post-translational modifications (PTMs) during ionization[4].
Figure 1: Structure-Activity Relationship (SAR) mapping of α-cyano-3,4-dimethoxycinnamic acid.
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols integrate built-in validation checkpoints.
Synthesis via Knoevenagel Condensation
The synthesis of α-cyano-3,4-dimethoxycinnamic acid relies on a base-catalyzed Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and cyanoacetic acid. The reaction is thermodynamically driven toward the (E)-isomer due to the steric bulk of the phenyl ring minimizing clash with the carboxylic acid group[5].
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 10.0 mmol of 3,4-dimethoxybenzaldehyde and 11.0 mmol of cyanoacetic acid in 20 mL of absolute ethanol.
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Catalysis: Add 0.5 mL of piperidine (catalyst) dropwise. Causality: Piperidine deprotonates the active methylene of cyanoacetic acid, generating a highly nucleophilic carbanion.
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Condensation: Reflux the mixture at 80°C for 3–4 hours under a nitrogen atmosphere.
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Precipitation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold 1M HCl. The acidic shock protonates the carboxylate, forcing the precipitation of the product.
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Purification: Filter the crude yellow precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol.
Validation Checkpoints (Self-Validating System):
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In-Process Control (TLC): Monitor the reaction using TLC (Hexane:Ethyl Acetate 6:4). The disappearance of the aldehyde spot (higher Rf) and the appearance of a UV-active baseline spot (product) validates conversion.
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Structural Validation (¹H NMR): The definitive marker of successful condensation and (E)-stereochemistry is the presence of a highly deshielded vinylic proton singlet at approximately δ 8.2 ppm (in DMSO-d6).
Figure 2: Mechanistic workflow of the Knoevenagel condensation yielding the target compound.
MALDI-TOF MS Matrix Preparation Protocol
When utilizing this compound as a matrix for hydrophobic or labile peptides, the crystallization kinetics must be strictly controlled to prevent analyte segregation.
Step-by-Step Methodology:
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Solvent System: Prepare a solvent mixture of 50% Acetonitrile (ACN) and 50% Milli-Q water, supplemented with 0.1% Trifluoroacetic acid (TFA). Causality: TFA provides the necessary proton source for analyte ionization, while ACN ensures the dissolution of the hydrophobic dimethoxy groups.
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Matrix Solution: Dissolve α-cyano-3,4-dimethoxycinnamic acid to a final concentration of 10 mg/mL. Vortex for 2 minutes and centrifuge at 10,000 x g to pellet any undissolved microcrystals.
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Analyte Co-Crystallization (Dried Droplet): Mix 1 µL of the matrix solution with 1 µL of the peptide analyte (approx. 1 pmol/µL). Spot 1 µL of this mixture onto a stainless-steel MALDI target plate.
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Drying: Allow the spot to dry at room temperature under ambient pressure.
Validation Checkpoints (Self-Validating System):
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Morphological QC: Inspect the dried droplet under a stereomicroscope. A successful preparation will yield a homogeneous, finely crystalline bed. Large, needle-like crystals indicate overly slow evaporation, which causes "sweet spots" and poor shot-to-shot reproducibility.
Comparative Matrix Performance Data
To guide experimental design, the table below summarizes the theoretical performance metrics of α-cyanocinnamic acid derivatives based on rational matrix design principles[6].
Table 2: MALDI Matrix Performance Comparison
| Matrix Scaffold | Analyte Bias | Internal Energy Transfer | Primary Application |
|---|---|---|---|
| CHCA (4-OH) | High (Arg-containing peptides) | High ("Hot") | Robust, small tryptic peptides |
| Cl-CCA (4-Cl) | Low (Uniform coverage) | Low ("Cool") | Labile PTMs, phosphopeptides |
| 3,4-Dimethoxy-CCA | Moderate (Hydrophobic bias) | Moderate | Hydrophobic peptides, intact lipids |
References
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Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200-12205. Retrieved from[Link]
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Jaskolla, T. W., et al. (2010). Evaluation of the new MALDI matrix 4-chloro-alpha-cyanocinnamic acid. PubMed. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Retrieved from[Link]
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ResearchGate. (2026). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles. Retrieved from[Link]
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ChemSrc. (2025). Alpha-cyano-4-methoxycinnamic acid - CAS Query. Retrieved from[Link]
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